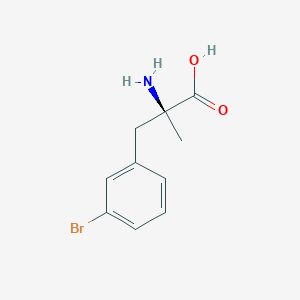

(S)-alpha-Methyl-3-bromophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This usually involves the IUPAC name, common names, and the structural formula of the compound.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Brain Serotonergic System Study

Research into analogs of tryptophan, such as alpha-Methyl-L-tryptophan (alpha-MTrp), provides valuable insights into the study of the brain's serotonergic system. Alpha-MTrp is used to measure brain serotonin (5-HT) synthesis rates, showcasing the application of amino acid analogs in understanding neurotransmitter dynamics. This methodology could hint at similar applications for (S)-alpha-Methyl-3-bromophenylalanine in research focused on neurotransmission or metabolic pathways in the brain (Diksic & Young, 2001).

Experimental Models of Phenylketonuria

The development of experimental models of phenylketonuria (PKU) using amino acid analogs such as alpha-methylphenylalanine (AMPhe) highlights another potential application area. These models are crucial for understanding the pathogenesis and treatment of PKU, suggesting a role for (S)-alpha-Methyl-3-bromophenylalanine in similar genetic or metabolic disorder research (Vorhees, Butcher, & Berry, 1981).

Electrochemical Detection of Amino Acids

Amino acid analogs are also used in the development of sensors and biosensors for the electrochemical detection of amino acids, indicating the potential for (S)-alpha-Methyl-3-bromophenylalanine to be utilized in biochemical assays or diagnostic tools. These technologies are crucial for medical and pharmaceutical applications, including disease monitoring and the quality control of medications (Dinu & Apetrei, 2022).

Biomarker Research in Parkinson’s Disease

Metabolite profiling in Parkinson’s disease research involves the analysis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This suggests a potential application for (S)-alpha-Methyl-3-bromophenylalanine in biomarker research or in studies aiming to understand the metabolic underpinnings of neurological conditions (Havelund et al., 2017).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves potential applications of the compound and areas where further research could be conducted.

For a specific compound, you would need to look up these details in scientific literature. Tools like Google Scholar or PubMed can be useful for this. Please note that not all compounds will have information available on all these aspects, especially if the compound is not widely studied. If you have a different compound or a more specific question about “(S)-alpha-Methyl-3-bromophenylalanine”, feel free to ask!

Propiedades

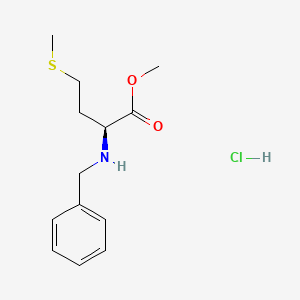

IUPAC Name |

(2S)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSKUVWGVFCLY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-Methyl-3-bromophenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)